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Compound of Interest

Ethyl 2-amino-5-
Compound Name: )
isopropoxybenzoate

cat. No.: B7866071

Application Note: This document provides a detailed protocol for the synthesis of Ethyl 2-
amino-5-isopropoxybenzoate, a valuable intermediate in the development of various
pharmaceutical compounds. The synthesis is a two-step process commencing with the
Williamson ether synthesis to introduce the isopropoxy group, followed by the reduction of a
nitro group to the corresponding amine. This protocol is intended for researchers and
professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

I. Overview of the Synthetic Pathway

The synthesis of Ethyl 2-amino-5-isopropoxybenzoate is achieved through a two-step
reaction sequence starting from the commercially available Ethyl 5-hydroxy-2-nitrobenzoate.

o Step 1: Williamson Ether Synthesis. The phenolic hydroxyl group of Ethyl 5-hydroxy-2-
nitrobenzoate is alkylated using 2-bromopropane in the presence of a base to yield Ethyl 5-
isopropoxy-2-nitrobenzoate.

o Step 2: Reduction of the Nitro Group. The nitro group of Ethyl 5-isopropoxy-2-nitrobenzoate
is then reduced to an amino group to afford the final product, Ethyl 2-amino-5-
isopropoxybenzoate. This can be effectively carried out using tin(ll) chloride or through
catalytic hydrogenation.

Il. Quantitative Data Summary
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The following tables summarize the expected quantitative data for each step of the synthesis

based on analogous reactions reported in the literature.

Table 1: Reagents and Expected Yield for the Synthesis of Ethyl 5-isopropoxy-2-nitrobenzoate

(Step 1)
Molecular
Reagent Weight (g/mol  Moles (mol) Equivalents Amount
)
Ethyl 5-hydroxy-
.y Y Y 211.17 1.0 1.0 21.1¢g
2-nitrobenzoate
2-Bromopropane  123.00 1.2 1.2 14.8 g (10.3 mL)
Potassium
Carbonate 138.21 15 15 20.7¢g
(K2CO03)
Acetone - - - 200 mL
Product Molecular Weight  Theoretical Yield  Expected Yield Expected Yield
roduc
(g/mol) ) (%) (9
Ethyl 5-
isopropoxy-2- 253.25 25.3¢g 85 - 95% 21.5-240g¢g

nitrobenzoate

Table 2: Reagents and Expected Yield for the Synthesis of Ethyl 2-amino-5-

isopropoxybenzoate (Step 2)
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Molecular
Reagent Weight (g/mol  Moles (mol) Equivalents Amount

)
Ethyl 5-
isopropoxy-2- 253.25 1.0 1.0 25.3¢
nitrobenzoate
Tin(ll) Chloride
Dihydrate 225.63 4.0 4.0 90.3 ¢
(SnCl2:2H20)
Ethanol - - - 250 mL
T Molecular Weight  Theoretical Yield Expected Yield Expected Yield

roduc

(g/mol) ) (%) (9
Ethyl 2-amino-5-
isopropoxybenzo  223.26 22.3¢g 80 - 90% 17.8-20.1g
ate

lll. Experimental Protocols
Step 1: Synthesis of Ethyl 5-isopropoxy-2-nitrobenzoate

Materials:

e 2-Bromopropane

Ethyl 5-hydroxy-2-nitrobenzoate

e Anhydrous Potassium Carbonate (K2CO3)

e Acetone

¢ Round-bottom flask

o Reflux condenser

o Magnetic stirrer with heating plate
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» Rotary evaporator

e Separatory funnel

o Standard glassware for extraction and filtration
Procedure:

e To a 500 mL round-bottom flask, add Ethyl 5-hydroxy-2-nitrobenzoate (21.1 g, 0.1 mol) and
acetone (200 mL).

« Stir the mixture until the starting material is completely dissolved.

¢ Add anhydrous potassium carbonate (20.7 g, 0.15 mol) to the solution.

o Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

e Slowly add 2-bromopropane (14.8 g, 0.12 mol) to the refluxing mixture over 30 minutes.

» Continue to reflux the reaction mixture for 12-18 hours. Monitor the reaction progress by Thin
Layer Chromatography (TLC).

 After the reaction is complete, cool the mixture to room temperature.
« Filter off the potassium carbonate and wash the solid with acetone.

o Combine the filtrate and washings and remove the acetone under reduced pressure using a
rotary evaporator.

o Dissolve the resulting residue in ethyl acetate (150 mL) and wash with water (2 x 100 mL)
and brine (1 x 100 mL).

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to obtain the crude product.

 Purify the crude product by recrystallization from ethanol to afford Ethyl 5-isopropoxy-2-
nitrobenzoate as a solid.
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Step 2: Synthesis of Ethyl 2-amino-5-
isopropoxybenzoate

Materials:

Ethyl 5-isopropoxy-2-nitrobenzoate

e Tin(ll) Chloride Dihydrate (SnCl2-2H20)

» Ethanol

o Saturated Sodium Bicarbonate (NaHCOs) solution
o Ethyl acetate

» Round-bottom flask

e Magnetic stirrer

o Standard glassware for extraction and filtration
Procedure:

e In a 500 mL round-bottom flask, dissolve Ethyl 5-isopropoxy-2-nitrobenzoate (25.3 g, 0.1
mol) in ethanol (250 mL).

« To this solution, add Tin(ll) chloride dihydrate (90.3 g, 0.4 mol) in portions with stirring.

 Stir the reaction mixture at room temperature for 4-6 hours. The reaction is exothermic and
may require occasional cooling in a water bath. Monitor the reaction progress by TLC.

e Once the reaction is complete, pour the mixture into a beaker containing ice water (500 mL).

o Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate
solution until the pH is approximately 7-8. A precipitate of tin salts will form.

 Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate.
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» Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 150 mL).
o Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).

e Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

e The crude product can be purified by column chromatography on silica gel using a mixture of
hexane and ethyl acetate as the eluent to yield pure Ethyl 2-amino-5-isopropoxybenzoate.

IV. Visualization of the Experimental Workflow

The following diagram illustrates the workflow for the synthesis of Ethyl 2-amino-5-
isopropoxybenzoate.

Wiliamson Ether Synthesis - Filtration
(Reflux, 12-18h) - Extraction

Nitro Reduction
(RT, 4-6h)

Final Product:
Ethyl 2-amino-5-isopropoxybenzoate

Click to download full resolution via product page

Caption: Workflow for the synthesis of Ethyl 2-amino-5-isopropoxybenzoate.

e To cite this document: BenchChem. [Synthesis Protocol for Ethyl 2-amino-5-
isopropoxybenzoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b786607 1#ethyl-2-amino-5-isopropoxybenzoate-
synthesis-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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